molecular formula C7H13NO B2591690 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine CAS No. 2470435-09-5

2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine

Cat. No. B2591690
CAS RN: 2470435-09-5
M. Wt: 127.187
InChI Key: IHKQDUYOBNPUOQ-UHFFFAOYSA-N
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Description

“2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine” is a chemical compound with a molecular weight of 142.15 . It is also known by its IUPAC name "2-(2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid" . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of “2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine” and similar compounds has been a topic of interest in recent years . Scientists have developed saturated bioisosteres of the ortho-substituted phenyl ring with improved physicochemical properties, such as 2-oxabicyclo[2.1.1] hexanes .


Molecular Structure Analysis

The InChI code for “2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine” is "1S/C7H10O3/c8-6(9)3-7-1-5(2-7)10-4-7/h5H,1-4H2,(H,8,9)" . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine” include a molecular weight of 142.15 , storage temperature of 4°C , and it is available in powder form .

Scientific Research Applications

Medicinal Chemistry: Bioisosteres for Drug Development

The compound serves as a saturated bioisostere for the ortho-substituted phenyl ring, which is a common structural element in many drugs. Its use can lead to novel patentable structures with improved physicochemical properties, such as better water solubility and reduced lipophilicity, while retaining bioactivity .

Agrochemistry: Enhanced Agrochemicals

In agrochemistry, replacing the phenyl ring in agrochemicals like fluxapyroxad and boscalid with 2-oxabicyclo[2.1.1]hexanes has shown to dramatically improve water solubility and reduce lipophilicity without compromising on bioactivity .

Organic Synthesis: Access to sp3-rich Chemical Space

The compound is part of a class of bicyclo[2.1.1]hexanes that are increasingly important in organic synthesis. They offer a modular approach to access sp3-rich chemical space, which is valuable for developing bioactive compounds with enhanced properties .

Crystallography: Structural Analysis

Crystallographic analysis of 2-oxabicyclo[2.1.1]hexanes has revealed that these structures have similar geometric properties to the ortho-substituted phenyl ring, which is crucial for understanding interactions in biological systems .

Drug Solubility and Metabolic Stability

The introduction of 2-oxabicyclo[2.1.1]hexanes into drug structures aims to address issues of poor solubility and low metabolic stability often associated with compounds containing multiple phenyl rings .

Bioactivity Retention

The compound has been incorporated into the structure of five drugs and three agrochemicals, validating its role as a bioisostere of ortho- and meta-benzenes with retained bioactivity .

CNS-Penetrant Compounds

It has been used in the discovery of potent, selective, and CNS-penetrant inhibitors for the treatment of ischemic stroke, showcasing its potential in developing therapeutics that can cross the blood-brain barrier .

Conformational Rigidity

Due to its bicyclic nature, 2-oxabicyclo[2.1.1]hexanes impart conformational rigidity to the compounds they are incorporated into. This rigidity is beneficial for the precise targeting of biological receptors .

Safety and Hazards

The safety information for “2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine” includes hazard statements H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine” and similar compounds are promising. The concept of replacing the phenyl ring in bioactive compounds with saturated bioisosteres has become a popular tactic to obtain novel structures with an improved physicochemical profile . This work suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds with saturated bioisosteres in medicinal chemistry and agrochemistry .

properties

IUPAC Name

2-(2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c8-2-1-7-3-6(4-7)9-5-7/h6H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKQDUYOBNPUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine

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